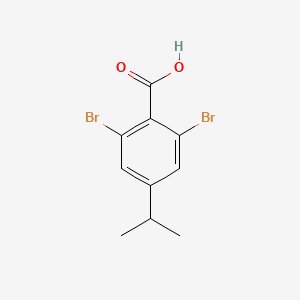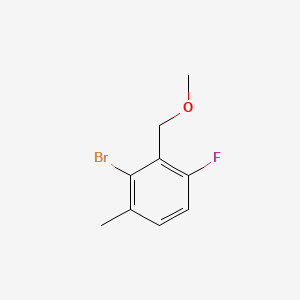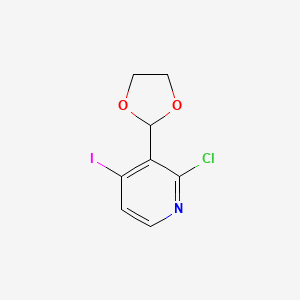
2,6-Dibromo-4-isopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dibromo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H10Br2O2 . It has a molecular weight of 322 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3, (H,13,14) . This indicates the presence of two bromine atoms, an isopropyl group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 322 . The compound’s InChI code is 1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3, (H,13,14) .Scientific Research Applications
Analysis and Detection Methodologies
- Antioxidant Activity Analysis : Methods for determining antioxidant activity, such as ORAC and ABTS assays, are crucial in evaluating the potential health benefits and stability of compounds including brominated phenols (Munteanu & Apetrei, 2021).
Environmental and Biological Impacts
Transformation/Degradation of Brominated Compounds : Research on tetrabromobisphenol A (TBBPA) and its derivatives, including those related to brominated phenols, highlights the metabolic pathways and environmental degradation products, which is relevant for understanding the fate of similar compounds in ecosystems (Liu et al., 2018).
Pharmacological Activities of Phenolic Acids : Studies on compounds like gallic acid (GA) demonstrate the importance of phenolic acids in medicine due to their anti-inflammatory properties, which might parallel the biological relevance of structurally related brominated benzoic acids (Bai et al., 2020).
properties
IUPAC Name |
2,6-dibromo-4-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJGPKKBPTSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














